![molecular formula C11H8N2 B2375711 5H-吲哚并[1,2-d]嘧啶 CAS No. 245-02-3](/img/structure/B2375711.png)

5H-吲哚并[1,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

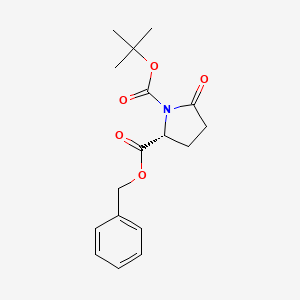

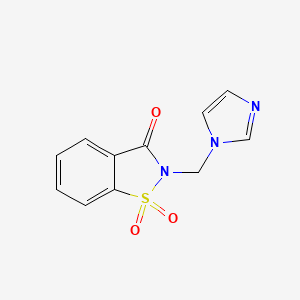

5H-indeno[1,2-d]pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . A series of novel substituted thioxopyrimidine and thiazolo[3,2-a]pyrimidine compounds that combine various heteroaryl rings have been synthesized .

Synthesis Analysis

The synthesis of 5H-indeno[1,2-d]pyrimidine involves a Biginelli one-pot three-component reaction . This reaction has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds .

Molecular Structure Analysis

The molecular formula of 5H-indeno[1,2-d]pyrimidine is C11H8N2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The Biginelli reaction has been intensively studied in the last two decades, especially due to the applications of synthesized dihydropyrimidinone compounds . The reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in ethanol solution .

Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

科学研究应用

合成技术

- 三组分合成: 使用液体玻璃催化的三组分反应,开发了一种高效合成2-氨基-4-芳基-5H-吲哚并[1,2-d]嘧啶-5-酮衍生物的方法。该过程涉及胍盐酸盐、芳香醛和1,3-吲哚二酮,产生高质量的衍生物 (Fazlinia & Sheikh, 2020)。

- 分子内Friedel-Crafts反应: 探索了一种新颖的合成方法,利用芳基和酯基之间的分子内Friedel-Crafts反应,合成了乙酸乙酯6-甲基-4-芳基-2-氧代-1,2,3,4-四氢吡咯啉-5-羧酸酯及其硫代氧化物的1H-吲哚并[1,2-d]嘧啶-2,5(3H,9bH)-二酮衍生物 (Mobinikhaledi et al., 2007)。

新颖衍生物及应用

- Furo[3′,4′:5,6]pyrido[2,3-d]嘧啶衍生物: 通过多组分反应合成了一系列呋喃和吲哚嘧啶衍生物。该方案在产率、成本、环境影响和便利性方面具有优势 (Tu et al., 2007)。

- 荧光化合物: 新的荧光化合物,2-取代吲哚[1,2-d]嘧啶-5-酮,在固态中显示荧光,表明在材料科学中具有潜在应用 (Hagimori et al., 2016)。

医学和生物应用

- 抗菌活性: 一些新的吲哚和噻吩嘧啶衍生物展示了有希望的抗菌活性,表明有望开发新的抗菌剂 (Hegab et al., 2007)。

- 抗癌评估: 一项研究详细介绍了2-氨基-4-苯基-5-H-吲哚并[1,2-d]嘧啶-5-酮衍生物的合成及其对癌细胞系的筛选,突显了潜在的抗癌特性 (Patravale et al., 2014)。

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

安全和危害

未来方向

The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds . In this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research .

属性

IUPAC Name |

5H-indeno[1,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDXVBRMCUFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NC=NC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)

![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)